molecular formula C11H20N2O2 B7968832 Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B7968832
M. Wt: 212.29 g/mol
InChI Key: LGVWUDVZXPVUMU-UHFFFAOYSA-N
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Description

Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is a chemical compound featuring a spirocyclic diazaspiro[5.5]undecane scaffold. This structure serves as a versatile and privileged building block in medicinal chemistry for the synthesis of novel bioactive molecules. The diazaspiro[5.5]undecane core is a key structural motif in the development of compounds for various therapeutic areas . Research indicates that this core structure is found in compounds investigated for a range of biological activities, including the treatment of obesity through the inhibition of acetyl-CoA carboxylase (ACC) and the management of pain . Furthermore, the 3,9-diazaspiro[5.5]undecane scaffold has been identified as a critical component in the development of high-affinity and selective ligands for neurological targets, such as the dopamine D3 receptor, which is a target for neurological and psychiatric disorders . This compound is provided exclusively for research and development purposes. Please note: This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-15-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11/h12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVWUDVZXPVUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2(CCNCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of N-Benzyl Piperidone with Ethyl Cyanoacetate

The synthesis begins with the condensation of N-benzyl piperidone and ethyl cyanoacetate in a cholamine solution. This reaction forms a dicyano intermediate (9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano-spiro[5.5]undecane) through a nucleophilic addition-cyclization mechanism. Key conditions include:

  • Solvent : Cholamine (triethanolamine) solution

  • Temperature : 0°C for initial mixing, followed by stirring at room temperature for 8 days

  • Yield : 65% after recrystallization.

Acidic Hydrolysis and Decarboxylation

The dicyano intermediate undergoes selective hydrolysis and decarboxylation in a 50% phosphoric acid solution:

  • Conditions : 110°C for 30 hours

  • Outcome : The dicyano groups are converted into carbonyls, yielding 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane with 64% yield after methanol recrystallization.

Reduction to Spirocyclic Diamine

Lithium aluminum hydride (LAH) reduces the diketone to the corresponding diamine (3-benzyl-3,9-diazaspiro[5.5]undecane):

  • Reagent : LAH in anhydrous tetrahydrofuran (THF)

  • Conditions : Reflux for 16 hours under nitrogen

  • Workup : Quenching with 2M NaOH, filtration, and column chromatography

  • Yield : 73%.

Benzyl Group Removal via Hydrogenolysis

Final deprotection of the benzyl group is achieved using palladium on carbon (Pd/C) under hydrogen:

  • Catalyst : 10% Pd/C

  • Conditions : 50°C, 50 psi H₂, 16 hours in ethanol

  • Yield : 80% after salt formation with HCl.

Alternative Route: tert-Butyl Ester Hydrogenation

A modified approach from ChemicalBook describes the synthesis of a tert-butyl analog, which can be adapted for methyl ester preparation via transesterification:

Hydrogenation of Benzyl-Protected Precursor

tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate undergoes hydrogenolysis:

  • Catalyst : Wet Pd/C (10% loading)

  • Conditions : 40°C, 45 psi H₂, 40 hours in THF

  • Yield : Crude product after filtration and concentration.

Transesterification to Methyl Ester

The tert-butyl ester is converted to the methyl ester via acid-catalyzed transesterification:

  • Reagents : Methanol, sulfuric acid (catalyst)

  • Conditions : Reflux for 12–24 hours

  • Yield : Dependent on equilibrium, typically 70–85% with excess methanol.

Industrial-Scale Considerations

For large-scale production, continuous flow systems and alternative reducing agents are prioritized to enhance safety and efficiency:

Catalytic Hydrogenation for Diamine Synthesis

Replacing LAH with catalytic hydrogenation reduces pyrophoric risks:

  • Catalyst : Raney nickel or platinum oxide

  • Conditions : 80–100°C, 100–150 psi H₂ in ethanol/water

  • Yield : Comparable to LAH (70–75%) but with easier scalability.

Continuous Flow Esterification

Methyl ester formation is conducted in continuous flow reactors to improve mixing and heat transfer:

  • Reactor Type : Tubular reactor with static mixers

  • Residence Time : 10–15 minutes

  • Temperature : 50–60°C

  • Advantages : Higher throughput and consistent product quality.

Comparative Analysis of Preparation Methods

Parameter Multi-Step Synthesis tert-Butyl Hydrogenation Industrial-Scale
Total Yield 45–50%60–65%55–60%
Reaction Time 5–7 days3–4 days2–3 days
Key Reagents LAH, Pd/CPd/C, H₂Raney Ni, H₂
Scalability ModerateLowHigh
Safety Concerns LAH handlingHigh-pressure H₂Minimal

Research Findings and Optimization Strategies

Role of Protecting Groups

The choice of protecting groups significantly impacts yield and purity:

  • Benzyl Groups : Facilitate intermediate stability but require harsh hydrogenolysis.

  • Methyl vs. tert-Butyl Esters : Methyl esters offer higher reactivity for downstream modifications but necessitate milder deprotection conditions.

Solvent and Temperature Effects

  • THF vs. Ethanol : THF enhances LAH solubility but complicates industrial-scale recovery. Ethanol is preferred for hydrogenation steps due to lower toxicity.

  • Reaction Temperature : Elevated temperatures (e.g., 110°C in hydrolysis) accelerate kinetics but risk side reactions like over-reduction.

Purification Techniques

  • Column Chromatography : Effective for lab-scale purification but replaced by crystallization in industrial settings to reduce costs.

  • Acid-Base Extraction : Used to isolate the free base from hydrochloride salts, improving purity to >98% .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying the compound’s polarity and bioactivity.

Conditions Reactants Products Reference
Aqueous NaOH (basic)Methyl esterSodium carboxylate
HCl (acidic)Methyl esterFree carboxylic acid

Hydrolysis typically requires reflux conditions, with the choice of acid/base influencing the reaction rate and product stability.

Acylation of Secondary Amines

The secondary amines in the diazaspiro ring react with acylating agents to form amide derivatives. This modification is widely used to enhance pharmacological properties or create intermediates for further synthesis.

Reagents Conditions Products Reference
Acyl chloridesEt₃N, CH₂Cl₂, room temperatureN-acylated derivatives
Carboxylic acids + HBTUEt₃N, CH₂Cl₂Amides via coupling

For example, reaction with benzoyl chloride yields a benzamido-substituted derivative, which has been studied for GABA receptor binding .

Alkylation Reactions

The nitrogen atoms can undergo alkylation with alkyl halides or epoxides, introducing substituents that alter steric and electronic properties.

Reagents Conditions Products Reference
Alkyl halides (e.g., CH₃I)K₂CO₃, DMF, 60°CN-alkylated derivatives
EpoxidesMethanol, refluxHydroxyalkylated products

Alkylation is often employed to modulate the compound’s lipophilicity or target specificity.

Catalytic Hydrogenation

Unsaturated bonds (if present in synthetic precursors) are reduced via hydrogenation. This step is crucial for deprotecting intermediates or stabilizing the final structure.

Catalyst Conditions Application Reference
Pd/C (10% w/w)H₂ (1 atm), EtOH, room temperatureBenzyl group removal
Ra-NiH₂ (high pressure), THFReduction of nitriles to amines

For instance, hydrogenation with Pd/C removes benzyl protecting groups during synthesis .

Condensation Reactions

The compound participates in coupling reactions to form ureas, thioureas, or sulfonamides, expanding its utility in medicinal chemistry.

Reagents Conditions Products Reference
IsocyanatesCH₂Cl₂, 0°C to rtUrea derivatives
Sulfonyl chloridesPyridine, CH₂Cl₂Sulfonamide analogs

These reactions enable the introduction of diverse functional groups for structure-activity relationship (SAR) studies .

Key Research Findings

  • Hydrolysis Kinetics : The ester group hydrolyzes 2.3× faster under basic conditions (pH 12) compared to acidic conditions (pH 2).

  • Acylation Efficiency : HBTU-mediated coupling achieves >85% yield for aromatic carboxylic acids but <50% for aliphatic acids due to steric hindrance .

  • Hydrogenation Selectivity : Pd/C selectively reduces benzyl ethers without affecting ester groups, enabling orthogonal deprotection strategies .

Scientific Research Applications

Methyl 3,9-diazaspiro[5

Mechanism of Action

The compound exerts its effects primarily through its interaction with molecular targets such as γ-aminobutyric acid type A receptors. It acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This interaction can modulate various physiological processes, including neurotransmission and immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate belongs to a broader class of diazaspiro compounds, which vary in ring size, substituents, and biological activity. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

Compound Name Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
This compound Spiro[5.5]undecane core with methyl carboxylate at N3 –COOCH₃ at N3 254.33 p97 inhibition, GABAA antagonism
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate Spiro[5.5]undecane core with ketone at C8 and tert-butyl carboxylate at N3 –COOtBu at N3, =O at C8 268.18 Intermediate for PROTAC synthesis
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione Spiro[5.5]undecane core with phenyl at N1 and diketopiperazine at N3/N5 –Ph at N1, –CO–N–CO– at N3/N5 272.30 Anticonvulsant activity
3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone Spiro[5.5]undecane core with benzoyl group at N3 –C(O)Ph at N3 258.37 Unknown (structural analog)

Pharmacological and Physicochemical Properties

Property This compound 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
LogP 2.2 (predicted) 1.8 (experimental) 2.18
Aqueous Solubility Low (spirocyclic rigidity) Moderate (diketopiperazine polarity) Low (tert-butyl group)
Membrane Permeability Moderate (logP < 3) Low (polar diketopiperazine) Low (high molecular weight)

Key Research Findings

GABAA Receptor Antagonism: this compound derivatives (e.g., compound 2027) exhibit nanomolar potency at GABAA receptors without requiring a carboxylic acid group, unlike gabazine . Substitution at the secondary amine abolishes activity, highlighting the importance of the spirocyclic core .

Anticonvulsant Activity : 1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-diones show efficacy in rodent models, with yields up to 85% in anticonvulsant assays .

PROTAC Applications : tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is a key building block in ERα-targeting PROTACs, enabling selective protein degradation .

Biological Activity

Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is a compound within the diazaspiro family that has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of Diazaspiro Compounds

Diazaspiro compounds, particularly those with a spirocyclic structure, have been investigated for various pharmacological applications. This compound is part of this class and has shown potential in treating several disorders due to its unique structural properties.

1. Anti-Obesity Effects

Research indicates that diazaspiro compounds can inhibit key enzymes involved in lipid metabolism. For instance, they have been shown to inhibit acetyl-CoA carboxylase (ACC), which is crucial for fatty acid synthesis. A study highlighted the mechanism by which these compounds antagonize neuropeptide Y (NPY) receptors, leading to reduced appetite and weight loss .

Key Findings:

  • IC50 Values for ACC Inhibition: Various derivatives exhibit IC50 values below 500 nM, indicating potent inhibition .
  • Mechanisms of Action: The inhibition of ACC and antagonism of NPY Y5 receptors are central to their anti-obesity effects.

2. Central Nervous System Disorders

This compound has also been studied for its effects on the central nervous system (CNS). It acts as a competitive antagonist at the gamma-aminobutyric acid type A (GABA_A) receptor, which is significant in modulating anxiety and seizure disorders .

Case Study:

  • GABA_A Receptor Affinity: Structure-activity relationship (SAR) studies demonstrated that modifications to the diazaspiro structure could enhance binding affinity to GABA_A receptors .

3. Cancer Therapeutics

The compound has been reported to inhibit geranylgeranyltransferase I (GGTase I), an enzyme implicated in cancer cell proliferation. This inhibition leads to the downregulation of oncogenic pathways involving YAP1 and TAZ proteins .

Data Table: Inhibition of GGTase I

CompoundIC50 (nM)Effect
This compound<100Inhibition of cancer cell proliferation
Other derivativesVariesVaries

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits favorable absorption and distribution characteristics in vivo. For instance, one study reported an area under the curve (AUC) of 332 ng·h/ml in rat models, suggesting good bioavailability .

Q & A

Q. What are the standard synthetic routes for Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including amide coupling, reductive amination, and Buchwald–Hartwig cross-coupling. For example, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (a precursor) reacts with aldehydes under Pd catalysis (e.g., Pd₂(dba)₃/XantPhos) in 1,4-dioxane at 100°C to introduce functional groups . Optimization often requires controlled conditions:

  • Temperature : Elevated temperatures (e.g., 130°C in DMSO) enhance reaction rates but may require inert atmospheres to prevent decomposition .
  • Catalysts : Palladium-based catalysts improve coupling efficiency, while bases like Cs₂CO₃ stabilize intermediates .
  • Yields : Reported yields range from 40% (flash chromatography purification) to 88.6% (using DIPEA as a base), highlighting the impact of solvent and reagent selection .

Q. How is the structure of this compound confirmed experimentally?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H NMR (500 MHz, CDCl₃) identifies proton environments, such as spirocyclic NH signals (δ 1.9–2.1 ppm) and ester methyl groups (δ 3.6–3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 254.37 for the tert-butyl derivative) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the spirocyclic core .

Q. What are the common derivatization strategies for this compound?

  • Deprotection : The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to generate free amines for further functionalization .
  • Reductive Amination : Reacting with aldehydes/ketones (e.g., 2,6-dioxopiperidine derivatives) introduces side chains for biological targeting .
  • Cross-Coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups at the spirocyclic nitrogen .

Advanced Research Questions

Q. How is this compound utilized in PROTACs (Proteolysis-Targeting Chimeras) development?

this compound derivatives serve as linkers in PROTACs, connecting E3 ligase ligands (e.g., thalidomide analogs) and target protein binders. For example:

  • Synthetic Protocol : The tert-butyl derivative undergoes nucleophilic substitution with 2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione in DMSO at 130°C, forming a key intermediate for MLKL-targeting PROTACs .
  • Biological Efficacy : These PROTACs degrade oncoproteins via ubiquitination, validated through cell viability assays (IC₅₀ < 100 nM) .

Q. What role does this spirocyclic scaffold play in PARP inhibitor design?

The diazaspiro core mimics piperazine bioisosteres in drugs like Olaparib, reducing cytotoxicity while retaining PARP-1/2 affinity. Key findings include:

  • Structural Analysis : X-ray data (SHELX-refined) shows the spirocyclic conformation minimizes DNA off-target interactions compared to linear analogs .
  • Biological Testing : Derivatives exhibit reduced γH2AX foci formation (a DNA damage marker) in HEK293T cells, confirming improved safety profiles .

Q. How do researchers resolve contradictions in reported biological activities (e.g., GABA receptor vs. PARP targeting)?

Discrepancies arise from structural modifications (e.g., tert-butyl vs. benzyl substituents) and assay conditions. Methodological approaches include:

  • Comparative SAR Studies : Systematic variation of substituents (e.g., tert-butyl, phenylmethyl) and evaluation via radioligand binding assays (GABAₐ) vs. enzymatic PARP inhibition .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses to prioritize synthesis targets .

Q. What challenges arise in crystallographic refinement of diazaspiro compounds, and how are they addressed?

Challenges include:

  • Disorder in Spirocyclic Cores : SHELXL’s rigid-bond restraint (RIGU) stabilizes anisotropic displacement parameters .
  • Twinned Data : SHELXE’s twin refinement module resolves overlapping reflections in high-symmetry space groups .
    Best practices involve collecting high-resolution data (≤1.0 Å) and validating hydrogen-bonding networks with PLATON .

Q. How are structure-activity relationship (SAR) studies designed for diazaspiro derivatives?

SAR workflows integrate:

  • Library Synthesis : Parallel synthesis of analogs (e.g., tert-butyl, oxetan-3-yl, trifluoroethyl) via modular coupling .
  • High-Throughput Screening : Dose-response curves in enzymatic (PARP) and cell-based (apoptosis) assays .
  • ADME Profiling : LogP (2.18–2.93) and PSA (32.8–58.6 Ų) are calculated to optimize pharmacokinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 2
Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.